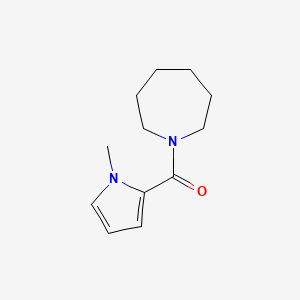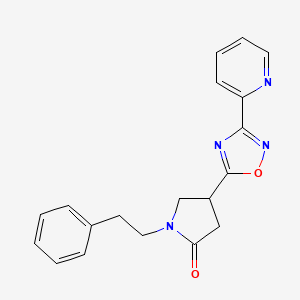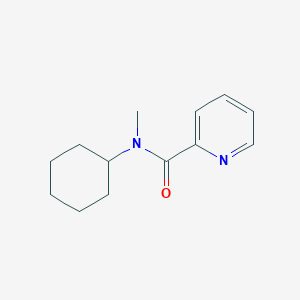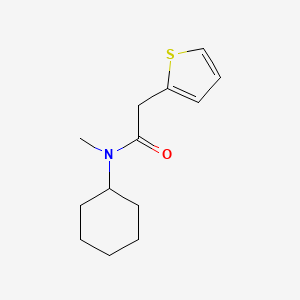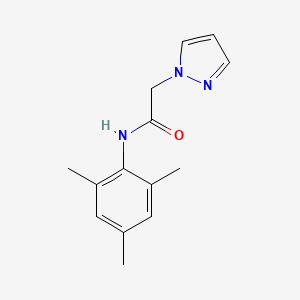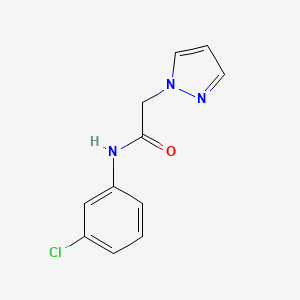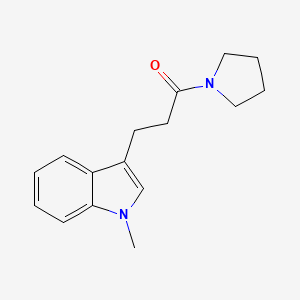
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one, the following steps can be employed:
Synthesis of 1-Methylindole: This can be achieved by methylation of indole using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced by reacting 1-methylindole with 1-bromo-3-chloropropane in the presence of a base like sodium hydride.
Final Coupling: The final step involves coupling the intermediate with pyrrolidine under suitable conditions to form the desired compound.
Chemical Reactions Analysis
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The indole moiety can undergo electrophilic substitution reactions due to the presence of the electron-rich indole ring.
Scientific Research Applications
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one can be compared with other indole derivatives such as:
1-Methylindole: A simpler indole derivative without the pyrrolidine moiety, used in various organic syntheses.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of this compound lies in its combined indole and pyrrolidine moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1-methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)8-9-16(19)18-10-4-5-11-18/h2-3,6-7,12H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVQCRWUNGVNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
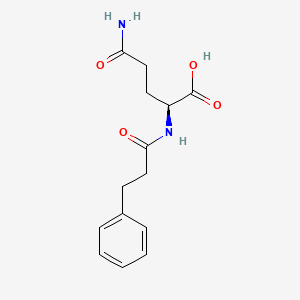
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)
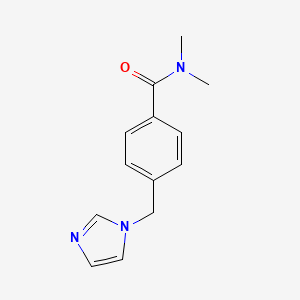
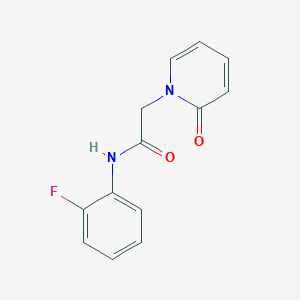
![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)
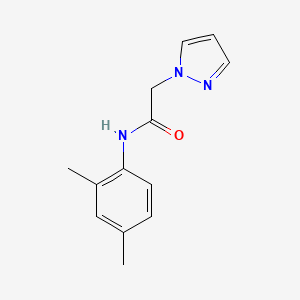
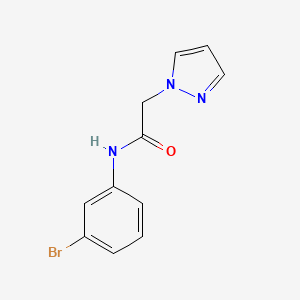
![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)
